Aspochalasin J

Description

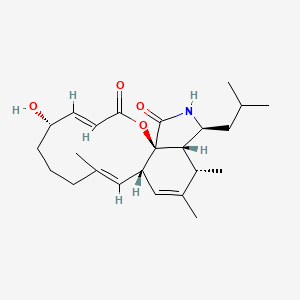

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H35NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(1R,4E,6S,10E,12S,15S,16S,17S)-6-hydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione |

InChI |

InChI=1S/C24H35NO4/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)29-24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19+,20+,22+,24-/m1/s1 |

InChI Key |

HXVGXVHKKDWYHZ-CEEOZWHRSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/CCC[C@@H](/C=C/C(=O)O3)O)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCCC(C=CC(=O)O3)O)C)C=C1C)CC(C)C |

Synonyms |

aspochalasin J |

Origin of Product |

United States |

Discovery, Isolation, and Producing Organisms of Aspochalasin J

Fungal Bioprospecting and Source Organisms

The search for novel, biologically active natural products has led researchers to explore a wide variety of environments for unique microorganisms. Fungi, in particular, are recognized as prolific producers of secondary metabolites with diverse chemical structures and biological activities. nih.gov This exploration has identified several fungal genera capable of producing aspochalasins.

The production of aspochalasins is documented across several fungal genera, with the genus Aspergillus being a particularly rich source. nih.gov

Aspergillus flavipes : This species is a significant producer of Aspochalasin J. It was first isolated from a strain of Aspergillus flavipes found in the rhizosphere of the turpentine (B1165885) bush (Ericameria laricifolia) in the Sonoran Desert. acs.orgnih.govresearchgate.net Subsequent studies have isolated other aspochalasins, such as Aspochalasin L, from different strains of A. flavipes, highlighting the metabolic diversity within this species. proquest.combohrium.com

Trichoderma gamsii : While Aspergillus is a primary source, other genera like Trichoderma also contribute to the chemical diversity of aspochalasins. An endophytic strain of Trichoderma gamsii, isolated from the medicinal plant Panax notoginseng, was found to produce related compounds, including Aspochalasin D, M, and P. nih.gov

Other genera known to produce various aspochalasins include Phoma, Periconia, and Spicaria.

Table 1: Selected Fungal Sources of this compound and Related Compounds

| Fungal Species | Compound(s) Isolated | Source/Habitat |

|---|---|---|

| Aspergillus flavipes | Aspochalasin I, J, K | Rhizosphere of Ericameria laricifolia acs.orgnih.gov |

| Aspergillus flavipes | Aspochalasin L | Soil-derived fungus proquest.combohrium.com |

| Aspergillus sp. FT1307 | Aspochalasin H1 | Endophyte from a Hawaiian plant nih.govresearchgate.net |

| Aspergillus sp. (Z-4) | Aspochalasin V, W | Marine-derived; gut of marine isopod Ligia oceanica nih.govfao.org |

| Trichoderma gamsii | Aspochalasin D, M, P | Endophyte from Panax notoginseng nih.gov |

Fungi from unique and competitive environments, such as those living within plant tissues (endophytes) or in marine ecosystems, are a promising source of novel bioactive compounds. nih.gov

Endophytic Fungi : These organisms reside within the tissues of living plants without causing any apparent disease. researchgate.net The unique biochemical interactions between the fungus and its host plant can lead to the production of novel secondary metabolites. nih.gov For instance, new aspochalasins have been successfully isolated from endophytic fungi, including Aspergillus sp. and Trichoderma gamsii. nih.govnih.gov

Marine-Derived Fungi : The marine environment, characterized by its unique physical and chemical conditions, harbors a vast diversity of fungi that have adapted to produce specialized metabolites. tandfonline.com Chemical investigation of a marine-derived Aspergillus sp., isolated from the gut of a marine isopod, led to the discovery of two new methylthio-aspochalasins, demonstrating that marine fungi are a valuable resource for novel aspochalasin derivatives. nih.govfao.org

Isolation Methodologies

The isolation of this compound from its fungal source involves a multi-step process that begins with controlled cultivation of the microorganism, followed by extraction and purification of the target compound.

The production of secondary metabolites like this compound is highly dependent on the cultivation conditions.

Fermentation : The process typically begins with the cultivation of the fungus on a suitable nutrient medium. This can be a solid medium, such as potato dextrose agar (B569324) (PDA), or a liquid broth. acs.orgnih.gov For large-scale production, liquid fermentation is common, where the fungus is grown under static or shaking conditions for a specific period, often several weeks, to allow for the accumulation of secondary metabolites. nih.govbohrium.com The composition of the fermentation medium is critical and is tailored to the specific fungal strain. nih.gov

Table 2: Example Fermentation Parameters for Aspochalasin-Producing Fungi

| Fungal Strain | Medium | Conditions | Duration |

|---|---|---|---|

| Aspergillus flavipes | Potato Dextrose Agar (PDA) | Not specified | 28 days |

| Aspergillus flavipes | Specific liquid seed and fermentation media | Static incubation at 25°C | 8 days |

| Aspergillus sp. FT1307 | Liquid broth (mannitol, sucrose, yeast extract, etc.) | Static conditions at 24°C | 28 days |

Extraction : Following fermentation, the fungal biomass and the culture broth are separated. The target compounds are then extracted using organic solvents. A common method involves soaking the entire culture in methanol, followed by filtration. acs.org The resulting filtrate is concentrated, and a liquid-liquid extraction is performed using solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH), to partition the compounds based on their chemical properties. acs.org An alternative approach involves using resins like Diaion HP-20 to adsorb the compounds from the aqueous broth, which are then eluted with a solvent gradient (e.g., methanol/water). nih.gov

The crude extract obtained from the initial extraction contains a complex mixture of metabolites. Therefore, several stages of chromatography are required to isolate this compound in its pure form.

Initial Fractionation : The crude extract is often subjected to an initial separation step using techniques like gel filtration chromatography (e.g., Sephadex) or solid-phase extraction (SPE) with a C18 stationary phase. acs.orgacs.org This step separates the compounds based on size or polarity, reducing the complexity of the mixture.

Fine Purification : The fractions containing the target compound are then subjected to repeated rounds of column chromatography. acs.org Silica gel chromatography is a commonly used technique for this purpose. acs.org Finally, high-performance liquid chromatography (HPLC), often on a semi-preparative scale, is employed to achieve the final purification of this compound, which is typically obtained as a white solid. acs.orgresearchgate.netacs.org The identity and structure of the purified compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov

Table 3: Common Techniques in the Chromatographic Purification of Aspochalasins

| Technique | Purpose | Stationary Phase/Matrix |

|---|---|---|

| Solvent-Solvent Partition | Initial separation based on polarity | e.g., Ethyl Acetate / Water |

| Gel Filtration Chromatography | Separation based on molecular size | Sephadex |

| Solid-Phase Extraction (SPE) | Fractionation based on polarity | C18 |

| Silica Gel Chromatography | Fine purification based on polarity | Silica Gel |

| High-Performance Liquid Chromatography (HPLC) | Final purification | e.g., C18 (Reverse-Phase) |

Biosynthetic Pathways and Genetic Regulation of Aspochalasin J

Overview of Cytochalasan Biosynthesis

The biosynthesis of aspochalasins is closely related to that of other cytochalasans, originating from a hybrid metabolic pathway that combines elements of both polyketide and nonribosomal peptide synthesis. iomcworld.com This dual pathway is a hallmark of many complex fungal natural products.

Hybrid Polyketide Synthase–Nonribosomal Peptide Synthetase (PKS–NRPS) Pathways

At the heart of aspochalasin biosynthesis are large, multifunctional enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrids. ualberta.caresearchgate.net These enzymatic assembly lines are responsible for constructing the core structure of the molecule.

The process begins with the PKS module, which iteratively condenses small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a polyketide chain. iomcworld.comrsc.org Following the assembly of the polyketide backbone, the NRPS module takes over. This component activates and incorporates a specific amino acid, which in the case of aspochalasins, is L-leucine. iomcworld.comuni-hannover.de This is a key distinguishing feature, as other cytochalasan sub-groups incorporate different amino acids such as phenylalanine or tryptophan. uni-hannover.de The NRPS module then catalyzes the formation of a peptide bond, linking the amino acid to the polyketide chain and facilitating the subsequent cyclization and release of the nascent molecule. ualberta.ca

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for aspochalasin biosynthesis are organized into biosynthetic gene clusters (BGCs). mdpi.com These clusters typically contain the core PKS-NRPS gene, as well as genes for tailoring enzymes that modify the initial scaffold to produce the diverse array of aspochalasin structures. rsc.org

Case Studies of Aspochalasin BGCs (e.g., ffs cluster)

A significant breakthrough in understanding aspochalasin biosynthesis was the identification of the ffs gene cluster in the marine-derived fungus Aspergillus flavipes CNL-338. iomcworld.comresearchgate.net This 36,705-base-pair cluster is responsible for the production of several aspochalasins. iomcworld.com Genetic inactivation studies have confirmed the direct involvement of the ffs cluster in cytochalasan biosynthesis. researchgate.net

Another relevant BGC is the flas cluster, also identified in Aspergillus flavipes. researchgate.net This cluster contains genes for a PKS-NRPS (flasA), a trans-enoyl reductase (flasB), a hydrolase (flasC), and a Diels-Alderase (flasD), which are conserved for the synthesis of the fundamental cytochalasan skeleton. researchgate.net

| Gene Cluster | Organism | Key Genes | Products |

| ffs | Aspergillus flavipes CNL-338 | ffsA (PKS-NRPS) | Aspochalasins (including C, E, M), Flavichalasine F, Flavichalasine G, TMC-169, Aspergillin PZ iomcworld.comsecondarymetabolites.orgu-tokyo.ac.jp |

| flas | Aspergillus flavipes | flasA (PKS-NRPS), flasB (trans-enoyl reductase), flasC (hydrolase), flasD (Diels-Alderase), flasF (FAD-dependent oxidase) | Aspochalasin B, other aspochalasin monomers researchgate.netresearchgate.net |

| aspo | Aspergillus flavipes KLA03 | aspoA (BBE-like oxidase) | Flavichalasine G, Aspochalasin P researchgate.netresearchgate.net |

Enzymatic Transformations within the Aspochalasin Pathway

Following the initial construction of the polyketide-amino acid backbone by the PKS-NRPS, a series of enzymatic transformations are required to yield the final, complex structure of aspochalasins like Aspochalasin J. These tailoring enzymes, encoded within the BGC, are responsible for oxidations, reductions, and cyclizations.

Role of Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Oxidases

Flavin adenine dinucleotide (FAD)-dependent oxidases play a crucial role in the maturation of the aspochalasin scaffold. researchgate.netnih.gov These enzymes catalyze key oxidation reactions that introduce functional groups and can act as a switch, directing the biosynthetic pathway towards different final products. researchgate.net

For instance, the FAD-dependent oxidase FlasF, found in the flas cluster, is responsible for the oxidation of the C18 hydroxyl group of aspochalasin D to generate aspochalasin B. researchgate.netresearchgate.net Another BBE-like (berberine bridge enzyme-like) oxidase, AspoA, catalyzes an unusual double bond isomerization that is critical for determining whether the pathway proceeds towards monocyclic aspochalasins or more complex polycyclic derivatives. researchgate.netnih.gov This isomerization prevents non-enzymatic side reactions that can lead to a variety of other structures. rsc.orgresearchgate.net A similar flavoenzyme, PylE, has been found to catalyze the isomerization of a 4-alcohol-2,3-unsaturated moiety into a 1,4-diketone in the biosynthesis of other polyketides, highlighting a conserved catalytic strategy. acs.org

Mechanisms of Perhydroisoindolone Core Formation (e.g., Knoevenagel Condensation, [4+2] Cycloaddition)

The formation of the characteristic perhydroisoindolone core of cytochalasans is a critical step in the biosynthetic pathway, though some of its mechanistic details are still under investigation. uni-hannover.deuni-hannover.de It is proposed that after the PKS-NRPS has assembled the linear precursor, an intramolecular Knoevenagel condensation occurs. This reaction would form the five-membered pyrrolinone ring of the isoindolone core. uni-hannover.de Interestingly, in vitro studies with model compounds suggest that this Knoevenagel condensation may occur spontaneously without direct enzymatic catalysis. uni-hannover.de

Following the formation of the isoindolone core, a key intramolecular [4+2] cycloaddition, or Diels-Alder reaction, is believed to take place to form the macrocyclic ring. researchgate.net The presence of putative Diels-Alderase enzymes encoded within cytochalasan BGCs supports this hypothesis. researchgate.net This cycloaddition establishes the final tricyclic skeleton characteristic of the cytochalasan family.

Isomerization Processes

Isomerization reactions are critical enzymatic steps within the biosynthetic pathways of aspochalasins, often acting as molecular switches that dictate the final structure of the metabolites produced. A key enzyme involved in this process for the aspochalasin family is the berberine (B55584) bridge enzyme (BBE)-like oxidase, AspoA. researchgate.net Research has demonstrated that AspoA catalyzes an unusual protonation-driven double bond isomerization. researchgate.net This reaction is pivotal as it can alter the course of the biosynthetic pathway, shifting it between the production of different aspochalasin congeners. researchgate.netresearchgate.net

The enzyme AspoA acts on intermediates within the pathway, converting them into different isomeric forms. For instance, AspoA can catalyze the isomerization of aspochalasin B or aspochalasin D into their respective isomers, aspochalasin K and aspochalasin L. researchgate.net This is achieved through a proposed mechanism where Glu538 in the active site of AspoA acts as a general acid biocatalyst, mediating the protonation of the C21 carbonyl group of the substrate. researchgate.netresearchgate.net This catalytic action highlights the sophisticated enzymatic machinery that fungi employ to generate structural diversity from a common precursor. While AspoA's role has been elucidated in the context of several aspochalasins, another flavoenzyme, PylE, has been identified to catalyze a similar isomerization of a 4-alcohol-2,3-unsaturated moiety to a 1,4-diketone in the biosynthesis of pyrenophorol, although its catalytic mechanism differs from that of AspoA. acs.org

Table 1: Key Enzymes in Aspochalasin Isomerization

| Enzyme | Class | Function | Substrate(s) | Product(s) | Key Residue |

|---|

| AspoA | Berberine bridge enzyme (BBE)-like oxidase | Catalyzes protonation-driven double bond isomerization, acting as a pathway switch. researchgate.net | Aspochalasin B, Aspochalasin D researchgate.net | Aspochalasin K, Aspochalasin L researchgate.net | Glu538 researchgate.netresearchgate.net |

Genetic Engineering for Enhanced Biosynthesis

The production yields of specific aspochalasins from wild-type fungal strains are often low, limiting their potential for further research and application. researchgate.netnih.gov Metabolic engineering strategies have been successfully employed to enhance the biosynthesis of these compounds, with significant research focusing on aspochalasin D. researchgate.netnih.gov These strategies primarily involve the targeted modification of the aspochalasin biosynthetic gene cluster (aspo). nih.gov

Targeted Gene Deletion Strategies

In the case of aspochalasin D production in Aspergillus flavipes, the gene aspoA has been identified as a "shunt gene". researchgate.netnih.gov The enzyme it encodes, AspoA, is responsible for converting pathway intermediates into other aspochalasin derivatives, such as aspochalasins P and Q. researchgate.net By creating a targeted deletion of the aspoA gene, researchers were able to successfully block this divergent pathway. This genetic modification resulted in a significant accumulation of aspochalasin D, demonstrating the efficacy of gene deletion for streamlining biosynthesis towards a specific product. researchgate.netnih.gov

Overexpression of Pathway-Specific Regulatory Genes

Biosynthetic gene clusters in fungi are often controlled by pathway-specific transcription factors that regulate the expression of all the genes within the cluster. researchgate.netresearchgate.net Overexpressing these regulatory genes is a common and effective strategy to activate or enhance the production of the corresponding secondary metabolites. nih.govdntb.gov.ua

For the aspochalasin gene cluster, the gene aspoG has been identified as a pathway-specific regulator. researchgate.netnih.gov Studies involving the overexpression of aspoG in Aspergillus flavipes have shown a substantial increase in the production of aspochalasin D. researchgate.netnih.gov When this strategy was combined with the deletion of the shunt gene aspoA, the enhancement was even more dramatic. This combined approach led to an 18.5-fold increase in the production of aspochalasin D, reaching a titer of 812.1 mg/L under optimized conditions. researchgate.netnih.gov This highlights the synergistic effect of removing competing pathways while simultaneously boosting the entire biosynthetic assembly line.

Table 2: Genetic Engineering Strategies for Enhanced Aspochalasin D Production

| Genetic Strategy | Target Gene | Gene Function | Organism | Outcome on Aspochalasin D Production |

|---|---|---|---|---|

| Targeted Gene Deletion | aspoA | Encodes a BBE-like oxidase that shunts intermediates to other aspochalasins (e.g., P and Q). researchgate.net | Aspergillus flavipes | Increased production. researchgate.netnih.gov |

| Gene Overexpression | aspoG | Encodes a pathway-specific transcriptional regulator. researchgate.netnih.gov | Aspergillus flavipes | Increased production. researchgate.netnih.gov |

| Combined Deletion & Overexpression | ΔaspoA + OE::aspoG | Combination of the above strategies. | Aspergillus flavipes | 18.5-fold increase (to 812.1 mg/L). nih.gov |

Proposed Biosynthetic Intermediates and Divergent Pathways

The biosynthesis of aspochalasins, like other cytochalasans, originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. iomcworld.com This enzymatic complex constructs a core backbone which then undergoes a series of modifications and cyclizations to form the characteristic isoindolone core and macrocyclic ring of the aspochalasin family. researchgate.netresearchgate.net

The core backbone is believed to be a common precursor for the entire family of compounds. researchgate.net From this central intermediate, divergent pathways lead to the vast structural diversity observed in aspochalasins. These divergences are orchestrated by tailoring enzymes, such as oxidases, reductases, and transferases, which modify the core structure at various positions. For example, the FAD-dependent oxidase FlasF is crucial for generating diverse aspochalasin monomers by catalyzing an oxidation step. researchgate.net

Bioinspired synthetic studies have helped to validate proposed biosynthetic pathways and explore these divergent routes. researchgate.netresearchgate.netnih.gov For instance, the total syntheses of numerous complex pentacyclic cytochalasans have been accomplished starting from a common precursor, aspochalasin D, which validates its role as a key intermediate in these branching pathways. nih.gov These synthetic efforts mimic nature's strategy of using a single precursor to generate a multitude of natural products, underscoring the efficiency of divergent biosynthesis. researchgate.net The existence of open-ring aspochalasins suggests they could be either terminal metabolites, shunt intermediates, or breakdown products from the isolation process. iomcworld.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Amiaspochalasin B |

| Amiaspochalasin C |

| Aspochalasin B |

| Aspochalasin D |

| Aspochalasin F |

| Aspochalasin G |

| This compound |

| Aspochalasin K |

| Aspochalasin L |

| Aspochalasin M |

| Aspochalasin P |

| Aspochalasin Q |

| Bisaspochalasin B |

| Bisaspochalasin C |

| Cyschalasin A |

| Cyschalasin B |

| Flavichalasine G |

| TMC-169 |

Total Synthesis and Chemical Derivatization of Aspochalasin J and Analogs

Synthetic Strategies for Aspochalasin Scaffold Construction

The construction of the intricate aspochalasin framework necessitates a carefully orchestrated sequence of chemical transformations. Key to many successful syntheses is the strategic disconnection of the molecule into more manageable building blocks, which are then coupled and cyclized to form the characteristic tricyclic system.

Intermolecular Diels-Alder Reactions

A cornerstone in the synthesis of the aspochalasin core is the intermolecular Diels-Alder reaction to construct the isoindolone moiety. This powerful cycloaddition reaction allows for the rapid assembly of the bicyclic system with a high degree of stereocontrol. In several reported syntheses of aspochalasin congeners, a key step involves the reaction of a diene with a dienophile to form the fused ring system. vintageking.compsu.edu For instance, the synthesis of Aspochalasin B, a close structural relative and potential precursor to other aspochalasins, has been achieved utilizing a highly stereoselective intermolecular Diels-Alder reaction. vintageking.com The strategic use of high-pressure conditions has been shown to facilitate this transformation, leading to the desired cycloadduct in good yield. nih.gov The regio- and stereoselectivity of this reaction are critical for establishing the correct configuration of the multiple stereocenters within the isoindolone core.

Macrocyclization Methodologies

The formation of the 12-membered macrocycle in Aspochalasin J and related structures represents a significant synthetic hurdle, primarily due to entropic factors that disfavor the formation of large rings. Chemists have employed a variety of macrocyclization strategies to overcome this challenge.

One of the most frequently utilized methods is the Horner-Wadsworth-Emmons (HWE) olefination . This reaction involves the intramolecular condensation of a phosphonate-stabilized carbanion with a carbonyl group to form an alkene, thereby closing the macrocyclic ring. The HWE reaction has been successfully applied in the total synthesis of Aspochalasin B, a key monomeric unit for more complex aspochalasins. vintageking.com Different conditions for the HWE reaction have been explored to optimize the yield and stereoselectivity of the macrocycle formation. thieme-connect.com

Another powerful technique for macrocyclization is Ring-Closing Metathesis (RCM) . This transition metal-catalyzed reaction, typically employing ruthenium-based catalysts, forms a new double bond between two existing terminal alkenes within a linear precursor, effectively stitching the molecule into a cyclic structure. RCM has proven to be a versatile and efficient method for the construction of the macrocyclic core of various cytochalasans, including the 11-membered ring of Aspochalasin B. researchgate.net

Palladium-catalyzed macrocyclization reactions have also been instrumental in the synthesis of aspochalasins. dokumen.pub These methods offer alternative and often milder conditions for the formation of the large ring system.

| Macrocyclization Method | Key Reagents/Catalysts | Application in Aspochalasin Synthesis | Reference |

| Horner-Wadsworth-Emmons (HWE) Olefination | Phosphonate (B1237965) ester, Base (e.g., NaHMDS, LiCl/DIPEA) | Synthesis of Aspochalasin B and D | vintageking.comthieme-connect.com |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' Catalysts (Ru-based) | Synthesis of Aspochalasin B | researchgate.net |

| Palladium-Catalyzed Cyclization | Palladium catalysts | Synthesis of (-)-Aspochalasin B | dokumen.pub |

Modular and Convergent Synthetic Approaches

To enhance efficiency and allow for the synthesis of a variety of analogs, modular and convergent synthetic strategies are highly desirable. researchgate.net These approaches involve the independent synthesis of key fragments or "building blocks" of the target molecule, which are then coupled together in the later stages of the synthesis. researchgate.net This strategy is in contrast to a linear synthesis where the molecule is built up step-by-step from a single starting material.

For the aspochalasin scaffold, a convergent approach typically involves the synthesis of the isoindolone core and the linear macrocycle precursor as separate modules. researchgate.net These fragments are then joined, often through an ester or amide linkage, before the final macrocyclization step. This modularity allows for variations in either the isoindolone or the macrocyclic chain, providing access to a library of analogs for structure-activity relationship studies. iomcworld.comd-nb.info A highly concise, efficient, and modular approach to access 11/6/5 tricyclic cytochalasans has been developed, featuring an intermolecular Diels-Alder reaction and a ring-closing metathesis reaction as key steps. researchgate.net

Stereoselective Synthesis of this compound and Related Structures

The biological activity of aspochalasins is often highly dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry at the numerous chiral centers is a critical aspect of their total synthesis. Stereoselective reactions are employed throughout the synthetic sequence to ensure the formation of the desired stereoisomer.

The intermolecular Diels-Alder reaction, as mentioned earlier, is often designed to be highly stereoselective, setting the relative stereochemistry of the substituents on the newly formed six-membered ring of the isoindolone. vintageking.com Furthermore, the use of chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis, yielding a single enantiomer of the target molecule.

The stereocenters within the macrocyclic portion of this compound are typically established through substrate-controlled or reagent-controlled stereoselective reactions during the synthesis of the linear precursor. For example, stereoselective reductions of ketones or epoxidations of alkenes are common strategies to install hydroxyl groups with the correct stereochemistry. The careful choice of reagents and reaction conditions is paramount to achieving high diastereoselectivity in these transformations. thieme-connect.com

Design and Synthesis of Aspochalasin Analogs and Derivatives

The complex structure of aspochalasins provides numerous opportunities for chemical modification, allowing for the exploration of structure-activity relationships and the potential development of new therapeutic agents.

Modification of the Macrocyclic Ring System

The macrocyclic ring of aspochalasins is a prime target for chemical modification. iomcworld.com Its size and the presence of various functional groups allow for a wide range of derivatization reactions. Minor modifications to the macrocycle can lead to significant changes in biological activity, sometimes resulting in a complete loss or a significant enhancement of potency. iomcworld.com

Common modifications include the introduction, removal, or alteration of oxygenated functional groups at positions C-17, C-18, C-19, and/or C-20. iomcworld.com For example, the synthesis of analogs with different hydroxylation patterns or the conversion of hydroxyl groups to other functionalities can provide valuable insights into the structural requirements for biological activity. The presence of a C-14 methyl group and oxygenated functional groups at C-17 and/or C-18 appear to be important for the bioactivity of some aspochalasins. iomcworld.com

In some instances, the macrocycle itself has been replaced with simpler, non-macrocyclic sidechains to probe the importance of the large ring for biological activity. nih.govrsc.orgresearchgate.net Studies have shown that even analogs lacking the macrocyclic moiety can retain some biological activity, although often less pronounced than their natural counterparts. researchgate.net

The synthesis of ester aspochalasins, where the macrocycle is connected to the isoindolone via a C-21 ester linkage, represents another class of derivatives. iomcworld.com These are often found as 5/6/12 tricyclic systems. iomcworld.com

Modifications of the Isoindolone Moiety

The perhydro-isoindolone core is a defining structural feature of aspochalasins and the broader cytochalasan family, and it is recognized as a crucial pharmacophore for their biological activity. psu.eduresearchgate.net Consequently, chemical modifications to this moiety are a key strategy in the synthesis of analogs to probe structure-activity relationships. While derivatization of this compound itself is not extensively documented in publicly available research, studies on closely related aspochalasins and other cytochalasans provide significant insight into potential synthetic modifications of the isoindolone unit.

The synthesis of the isoindolone core itself is a primary focus of total synthesis efforts, representing a key point for introducing structural diversity. The most prevalent method for constructing this bicyclic lactam system is the Diels-Alder reaction. beilstein-journals.org Both intermolecular and intramolecular variants of this cycloaddition have been successfully employed to create the fused ring system with high stereocontrol. psu.edubeilstein-journals.org

In a convergent approach, a pre-formed isoindolone fragment is prepared and later fused to the macrocycle. For instance, the total synthesis of (-)-Aspochalasin B utilized an isoindolone subunit formed via an intermolecular Diels-Alder reaction between 4-methylsorbinol and an alkylidene malonic ester derived from a protected isoleucine building block. psu.edu Similarly, the synthesis of (-)-Aspochalasin D involved the construction of a functionalized isoindolone moiety from an epoxy alcohol over seven steps. thieme-connect.com This intermediate was then elaborated to introduce the phosphonate group required for the subsequent Horner-Wadsworth-Emmons macrocyclization. thieme-connect.com

Modifications often target the functional groups decorating the isoindolone core, such as the hydroxyl group frequently found at the C-7 position. The relative stereochemistry of the isoindolone moiety, particularly the configurations at C-3, C-4, C-5, and C-8, is generally conserved across naturally occurring aspochalasins and is crucial for bioactivity. researchgate.net Synthetic strategies, therefore, aim to replicate this natural stereochemistry, often established during the key Diels-Alder cycloaddition step. nih.gov

Structure Activity Relationship Sar Studies of Aspochalasin J and Its Analogs

Identification of Key Pharmacophoric Elements and Structural Determinants

SAR studies on aspochalasins have revealed that their biological activity is not attributed to a single feature but rather to a combination of structural elements within the isoindole and macrocyclic ring systems.

Influence of Macrocyclic Ring Substituents (e.g., Hydroxyl, Epoxide, Ketone Groups)

The macrocyclic ring of aspochalasins is a key determinant of their biological activity, and its substitution pattern significantly modulates their cytotoxic potential.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the macrocycle are critical. For instance, the C-18 hydroxyl group is considered important for the antibacterial activity of some aspochalasins. iomcworld.com The comparison between aspochalamin C (possessing a C-18 hydroxyl) and the inactive aspochalamin D (lacking this group) highlights this importance. iomcworld.com However, the number of hydroxyl groups does not directly correlate with cytotoxicity. iomcworld.com

Epoxide Groups: The presence of an epoxide ring within the macrocyclic framework can be crucial for activity. For some cytochalasans, the epoxide is required for potent and selective antiangiogenic effects, and its removal through hydrolysis leads to a significant decrease in activity. rsc.org Aspochalasin H, which contains an epoxide, showed no cytotoxicity against Ba/F3 cells, whereas a related compound without the epoxide was highly potent, indicating that the influence of the epoxide is context-dependent. iomcworld.com

Ketone Groups: The C-21 ketone is a common feature in many active aspochalasins and appears to play a role in their antibiotic activity. iomcworld.com Furthermore, the presence of an α,β-unsaturated ketone moiety in the macrocycle is suggested to be important for the cytotoxic activity of some cytochalasans. researchgate.netacs.org Compounds like aspochalasin C and D, which contain this feature, are considerably more active than aspochalasins I and J, which have an α,β-unsaturated lactone instead. acs.org

Role of Stereochemistry and Absolute Configuration

The specific three-dimensional arrangement of atoms (stereochemistry) is a critical factor in the biological activity of aspochalasins. It is widely noted that in all naturally occurring cytochalasans, the stereochemistry of the perhydroisoindol-1-one moiety is conserved, with the absolute configurations for C-3, C-4, C-5, C-8, and C-9 being 3S, 4R, 5S, 8S, and 9S, respectively. researchgate.netnih.gov This conserved stereochemistry is believed to be a result of the diastereofacial selectivity of the cycloaddition reaction during their biosynthesis. mdpi.com The relative configurations of the isoindolone moiety are consistently in accordance with those of other reported cytochalasans, as demonstrated by NOESY experiments. nih.gov This suggests that this specific spatial arrangement is fundamental for their biological function.

Correlation of Structural Modifications with Biological Activities

Modulation of Cytotoxic and Antiproliferative Activity

Systematic modifications of the aspochalasin scaffold have provided valuable insights into the structural requirements for cytotoxic and antiproliferative activity. The activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common metric for potency.

A comparative analysis of Aspochalasin J and its analogs reveals key SAR trends. This compound itself has shown weak to moderate cytotoxicity. For example, it exhibited an IC50 value of 27.4 µM against HeLa cells. rsc.org In another study, this compound was found to be less active than analogs containing an α,β-unsaturated ketone moiety. acs.org

The following interactive table provides a summary of the cytotoxic activities of this compound and some of its analogs, illustrating the impact of structural variations.

| Compound Name | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | α,β-unsaturated lactone, C-6 hydroxyl | HeLa | 27.4 | rsc.org |

| NCI-H460 | 27.8 | nih.gov | ||

| MCF-7 | 31.2 | nih.gov | ||

| SF-268 | 52.6 | nih.gov | ||

| Aspochalasin I | α,β-unsaturated lactone, C-17, C-18 diol | NCI-H460 | 55.2 | nih.gov |

| MCF-7 | >100 | nih.gov | ||

| SF-268 | 48.5 | nih.gov | ||

| Aspochalasin C | α,β-unsaturated ketone | NCI-H460 | 22.1 | nih.gov |

| MCF-7 | 33.4 | nih.gov | ||

| SF-268 | 19.9 | nih.gov | ||

| Aspochalasin D | α,β-unsaturated ketone, C-17, C-18 diol | HeLa | 5.72 | rsc.org |

| NCI-H460 | 3.4 | nih.gov | ||

| MCF-7 | 5.3 | nih.gov | ||

| SF-268 | 3.9 | nih.gov | ||

| Ba/F3-V12 (IL-3 free) | 0.49 µg/mL | caymanchem.com | ||

| TMC-169 | α,β-unsaturated ketone | NCI-H460 | 9.5 | nih.gov |

| MCF-7 | 14.9 | nih.gov | ||

| SF-268 | 13.4 | nih.gov | ||

| Aspochalasin W | C-7 unsubstituted isoindole | PC3 | 30.4 | iomcworld.com |

| HCT-116 | 39.2 | iomcworld.com | ||

| Aspochalasin V | C-7 hydroxylated isoindole | PC3 | Inactive | iomcworld.com |

| HCT-116 | Inactive | iomcworld.com |

These data underscore the importance of specific structural features. The significantly higher potency of Aspochalasin D compared to this compound and I highlights the favorable contribution of the α,β-unsaturated ketone and the diol system on the macrocycle for cytotoxicity. rsc.orgacs.orgnih.gov Conversely, the inactivity of Aspochalasin I against the MCF-7 cell line, in contrast to the moderate activity of this compound, suggests that the presence and position of hydroxyl groups on the macrocycle can fine-tune the activity profile. nih.gov The comparison between Aspochalasin V and W clearly demonstrates that a seemingly minor modification on the isoindole ring can lead to a complete loss of activity. iomcworld.com

Variations in Antimicrobial and Antifungal Activity

The antimicrobial and antifungal profiles of this compound and its analogs are highly dependent on their structural features. SAR studies have begun to elucidate the key functionalities required for these activities. For instance, the presence and nature of hydroxyl groups on the macrocyclic ring play a critical role.

One study highlighted that the presence of a hydroxyl group at the C-17 position is important for antibacterial activity. researchgate.net Analogs like Aspochalasin B and Aspochalasin D, which both possess a C-17 hydroxyl, showed activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net In contrast, Aspochalasin Z, which lacks oxygen functionalities between C-17 and C-20, was reported to be inactive, suggesting the necessity of this feature for antibacterial effects. researchgate.net

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected aspochalasin analogs against various bacteria, illustrating the impact of structural variations on potency.

| Compound | Key Structural Feature | Bacillus subtilis (MIC, μg/mL) | Staphylococcus aureus (MIC, μg/mL) | MRSA (MIC, μg/mL) |

|---|---|---|---|---|

| Aspochalasin B | C-17 Hydroxyl | 16 | 32 | 32 |

| Aspochalasin D | C-17 Hydroxyl | 32 | 32 | 32 |

| Aspochalasin Z | No C-17 to C-20 Oxygenation | Inactive | Inactive | Inactive |

While specific functionalities on the macrocycle are important, the core indole (B1671886) diketopiperazine skeleton itself is fundamental to the antimicrobial activity. frontiersin.org Modifications that disrupt this core structure often lead to a significant decrease or complete loss of antibacterial and antifungal effects. frontiersin.org

Relationships with Other Reported Bioactivities (e.g., Anti-TNFα, Anti-HIV Integrase, Phytotoxicity)

Beyond antimicrobial effects, the structural features of aspochalasins influence a range of other bioactivities. The substitution pattern on the isoindole ring, particularly at the C-7 position, has been linked to distinct biological outcomes. iomcworld.com

Anti-TNFα Activity: Aspochalasin U, which features a hydroxyl group at the C-7 position, has demonstrated moderate, dose-dependent anti-TNFα activity. This activity helps increase cell survivability by preventing necrotic cell death. iomcworld.com

Anti-HIV Integrase Activity: The HIV-1 integrase enzyme is a critical target for antiretroviral therapy, as it facilitates the insertion of the viral genome into the host cell's DNA. nih.govnih.gov Aspochalasin L, another analog with a C-7 hydroxyl group, was found to inhibit HIV-1 integrase with an IC₅₀ value of 71.7 μM. iomcworld.comnih.gov However, this enzymatic inhibition did not translate to preventing HIV replication in T-cells. iomcworld.com The role of the C-7 hydroxyl is a key point for further SAR investigation, as comparing the activity of C-7 hydroxylated compounds with their unsubstituted counterparts could clarify its importance for this specific bioactivity. iomcworld.com

Phytotoxicity: The phytotoxic effects of aspochalasins are also structure-dependent. While detailed SAR studies on the phytotoxicity of this compound itself are limited, the broader class of cytochalasans is known for these effects. The specific functional groups on both the macrocycle and the isoindole ring contribute to the varying levels of phytotoxicity observed among different analogs.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for understanding the structure-activity relationships of aspochalasins at a molecular level. researchgate.netnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand (like this compound) within the active site of a target protein. plos.org This provides insights into the specific interactions that drive biological activity.

For example, in the context of anti-HIV activity, docking studies can model how aspochalasin analogs interact with the HIV integrase enzyme. researchgate.net The process involves:

Obtaining the 3D crystal structure of the target protein (e.g., HIV integrase). plos.orgmdpi.com

Using computational software to place the aspochalasin molecule into the protein's binding site.

Calculating the binding energy and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

These computational studies can explain why certain structural modifications enhance or diminish activity. For instance, a docking analysis might reveal that a hydroxyl group at a specific position on the aspochalasin macrocycle forms a critical hydrogen bond with an amino acid residue in the target's active site, explaining its importance for bioactivity. Such computational insights guide the rational design of new, more potent analogs before their chemical synthesis is undertaken. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Potentials

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy for predicting the biological activity of chemical compounds. medcraveonline.comjocpr.com QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.orgnih.gov

The process involves:

Compiling a dataset of aspochalasin analogs with their experimentally measured biological activities (e.g., MIC values for antibacterial activity or IC₅₀ values for enzyme inhibition).

Calculating a variety of molecular descriptors for each analog. These descriptors quantify properties like size, shape, lipophilicity, and electronic features. jocpr.com

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates the descriptors to the observed activity. nih.gov

A validated QSAR model for the aspochalasin class would be highly valuable. It would enable researchers to predict the bioactivity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. medcraveonline.com This predictive capability can significantly accelerate the drug discovery and optimization process by focusing laboratory efforts on compounds with the highest probability of success. jocpr.com Given the structural diversity and varied bioactivities of aspochalasins, they represent an ideal class of compounds for the development of robust QSAR models. iomcworld.com

Aspochalasin J As a Chemical Biology Probe

Applications in Investigating Cell Biology

The primary application of the cytochalasan class of molecules, including Aspochalasin J, in cell biology stems from their well-documented ability to inhibit actin polymerization. iomcworld.comnih.gov This disruption of the actin cytoskeleton leads to a variety of observable cellular effects, making these compounds useful probes for investigating actin-dependent processes such as cell division, motility, and maintenance of cell shape. iomcworld.comontosight.ai

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. researchgate.net Bioassay-guided fractionation of extracts from Aspergillus flavipes led to the isolation of this compound, which showed weak to moderate cytotoxicity against NCI-H460 (lung), MCF-7 (breast), and SF-268 (central nervous system) cancer cells. researchgate.net Further studies reported a weak cytotoxic effect against the HeLa cancer cell line. rsc.org This activity, while sometimes characterized as weak, is significant for its utility as a research tool, allowing for the study of cellular responses to cytoskeletal stress and proliferation inhibition. rsc.org

The general effects of cytochalasans provide a framework for how this compound can be applied. At varying concentrations, cytochalasans are known to cause effects such as the rounding up of fibroblastic cells, contraction of actin cables, and inhibition of membrane ruffling and lymphocyte capping. nih.gov By inducing these effects, this compound can be used to investigate the role of the actin cytoskeleton in maintaining cell morphology, adhesion, and motility in different cell types and under various conditions.

Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| NCI-H460 | Lung | Weak to Moderate | 55.2 | researchgate.net |

| MCF-7 | Breast | Weak to Moderate | 14.9 | researchgate.net |

| SF-268 | CNS | Weak to Moderate | 13.4 | researchgate.net |

Utility in Elucidating Biological Pathways

The ability of this compound to perturb the actin cytoskeleton makes it a useful tool for elucidating the biological pathways that are dependent on actin dynamics. While the primary target is actin, the downstream consequences of its inhibition can reveal connections to various signaling and metabolic pathways. iomcworld.comnih.gov The precise mechanisms of action for many aspochalasins are still not fully understood, presenting an opportunity to use these compounds to discover new cellular functions and relationships. iomcworld.comtdl.org

The cytotoxic activity of this compound in cancer cells suggests an interaction with pathways that regulate cell survival and death. researchgate.netrsc.org Although specific studies on this compound are limited, related aspochalasins have been shown to induce apoptosis in HL60 cells through the activation of caspase-3 and the degradation of PARP, indicating that compounds with this scaffold can be used to probe the apoptotic cascade. researchgate.net

Furthermore, the broader aspochalasin family has been shown to interact with diverse biological pathways. For example, Aspochalasin U exhibits dose-dependent anti-TNFα activity, protecting L929 cells from necrotic cell death, thereby serving as a probe for necroptosis pathways. iomcworld.com Aspochalasin L has been identified as an inhibitor of HIV-1 integrase activity. iomcworld.com These examples highlight the potential of the aspochalasin scaffold, including this compound, to be used in screening and mechanistic studies to identify and characterize components of various biological pathways beyond actin dynamics. The structural diversity within the aspochalasin family provides a rich resource for developing more potent and specific probes for pathway elucidation. iomcworld.com

Analytical Methodologies for Aspochalasin J Research

Advanced Chromatographic Techniques (e.g., LC-HRMS, UPLC-QToF–MS/MS)

Modern chromatographic techniques, particularly when coupled with high-resolution mass spectrometry (HRMS), are indispensable for the analysis of aspochalasins, including Aspochalasin J. These methods offer high sensitivity, selectivity, and speed, which are essential for detecting and quantifying metabolites in intricate fungal extracts.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for this purpose. It combines the separation capabilities of liquid chromatography with the precise mass measurement of HRMS, allowing for the accurate determination of the elemental composition of a compound. unitus.it In the context of this compound research, LC-HRMS is used to analyze crude extracts of the producing fungus, Aspergillus flavipes, to identify known and novel metabolites. researchgate.net The high mass accuracy of HRMS helps in distinguishing between compounds with similar nominal masses, a common challenge in natural product chemistry.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF–MS/MS) represents a further advancement in this area. waters.com UPLC utilizes columns with smaller particle sizes, leading to enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.gov The QToF mass analyzer provides both high-resolution mass data and the ability to perform tandem mass spectrometry (MS/MS). This allows for the fragmentation of selected ions to obtain structural information, which is critical for the confident identification of compounds like this compound. nih.gov While specific UPLC-QToF-MS/MS studies focusing solely on this compound are not extensively documented in publicly available literature, this technique is widely applied in the broader field of fungal metabolomics and has been used to study the chemical profiles of various Aspergillus species. frontiersin.orgmdpi.comdp.tech For instance, a detailed UPLC-MS-qTOF investigation was instrumental in analyzing the production of other aspochalasins in co-cultures. mdpi.com

Comprehensive Spectroscopic Characterization (e.g., NMR, HRESIMS, ECD)

The definitive identification and structural elucidation of a natural product like this compound require a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Compound, Aspochalasin H1, in CDCl₃ researchgate.netmdpi.com

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 174.6 | - |

| 3 | 54.1 | 3.10 (d, 10.0) |

| 4 | 52.8 | 2.64 (m) |

| 5 | 34.2 | 2.60 (m) |

| 6 | 140.6 | - |

| 7 | 125.7 | 5.39 (s) |

| 8 | 41.5 | 3.02 (d, 11.5) |

| 9 | 86.6 | - |

| 10 | 33.3 | 1.56 (m) |

| 11 | 22.0 | 1.29 (m) |

| 12 | 14.2 | 1.21 (d, 7.0) |

| 13 | 124.0 | 6.04 (d, 11.0) |

| 14 | 135.6 | - |

| 15 | 32.7 | 2.29 (m), 2.10 (m) |

| 16 | 25.5 | - |

| 17 | 70.8 | 3.78 (m, overlapped) |

| 18 | 73.4 | 3.80 (m, overlapped) |

| 19 | 60.5 | 4.40 (d, 1.9) |

| 20 | 52.2 | 2.82 (s) |

| 21 | 208.0 | - |

| 22 | 20.8 | 1.76 (s) |

| 23 | 24.1 | 0.91 (d, 2.5) |

| 24 | 21.3 | 0.90 (d, 2.5) |

| 25 | 17.5 | 1.42 (s) |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the precise molecular weight of a compound, which allows for the calculation of its molecular formula. nih.gov For this compound, HRESIMS would confirm its elemental composition of C₂₄H₃₅NO₄. nih.gov The high accuracy of this method is crucial for distinguishing between isomers and compounds with very similar masses. For example, the HRESIMS data for the related Aspochalasin H1 showed a quasi-molecular ion peak at m/z 418.2592 [M+H]⁺, corresponding to the molecular formula C₂₄H₃₅NO₅. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. mdpi.com By comparing the experimental ECD spectrum of a compound to the spectra calculated for different possible stereoisomers, the true absolute stereochemistry can be assigned. This method has been successfully applied to determine the absolute configurations of new aspochalasin derivatives. researchgate.netsemanticscholar.org

Molecular Networking for Metabolite Profiling and Annotation

Molecular networking is a powerful bioinformatics approach used to visualize and annotate the chemical space within complex mixtures analyzed by tandem mass spectrometry. wur.nlnaturalproducts.net This method organizes MS/MS data based on spectral similarity, grouping structurally related molecules into clusters or "molecular families."

In the context of this compound research, molecular networking, particularly through platforms like the Global Natural Product Social Molecular Networking (GNPS) platform, serves as an effective dereplication strategy. researchgate.netacs.org It allows researchers to rapidly identify known compounds, including this compound, in fungal extracts by matching their MS/MS spectra against spectral libraries. windows.net This approach can also highlight the presence of new, uncharacterized analogues of known compounds. Studies on the chemical diversity of Aspergillus species have successfully used molecular networking to annotate a wide range of metabolites, including aspochalasins. mdpi.comwindows.net This technique not only accelerates the discovery of new natural products but also provides insights into the metabolic potential of the producing organisms.

Future Research Directions and Challenges for Aspochalasin J

Discovery of Novel Aspochalasin Analogs through Genome Mining

The vast and largely untapped chemical space of aspochalasins presents a compelling case for the application of modern discovery techniques. With over 100 aspochalasin compounds identified, a significant opportunity lies in delving into fungal genomes to unearth novel, or "cryptic," analogs. iomcworld.com

Fungi, including those from marine environments, are a rich source of bioactive secondary metabolites. nih.gov The biosynthesis of aspochalasins is governed by hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene clusters. iomcworld.comresearchgate.net For instance, a 36,705-bp biosynthetic gene cluster, named ffs, was identified in the marine-derived fungus Aspergillus flavipes CNL-338, which is responsible for producing several aspochalasins. iomcworld.com

Future research should focus on:

Systematic Genome Mining: Employing bioinformatics tools to scan the genomes of various fungal species, particularly from unique ecological niches like marine sponges and extremophilic environments, for PKS-NRPS gene clusters that show homology to known aspochalasin-producing clusters. researchgate.netresearchgate.net

Heterologous Expression: Cloning and expressing these identified gene clusters in a well-characterized host organism, such as Aspergillus oryzae. researchgate.net This technique can activate silent or cryptic biosynthetic pathways that are not expressed under standard laboratory culture conditions, leading to the production of entirely new aspochalasin structures. chemrxiv.org

Metabolomic Analysis: Combining genome mining with advanced analytical techniques like LC-HRMS and molecular networking to analyze fungal extracts. researchgate.netacs.org This approach can rapidly identify and annotate new aspochalasin derivatives within complex mixtures, guiding isolation efforts. acs.org

The discovery of unique structures, such as aspochalasins with thiomethyl substitutions or unusual polycyclic systems, underscores the potential of these approaches to expand the known chemical diversity of this compound class. mdpi.com

In-depth Exploration of Structure-Activity Relationships

The biological activity of aspochalasins can be dramatically altered by minor modifications to their macrocyclic scaffold or isoindole core, yet the structure-activity relationships (SAR) that govern these effects remain poorly understood. iomcworld.com A systematic exploration of SAR is crucial for optimizing the therapeutic potential of these compounds.

Key structural features that influence activity include:

Hydroxylation Patterns: The presence and position of hydroxyl groups on the macrocycle are not always predictive of cytotoxicity. For example, amiaspochalasin D, with hydroxyl groups at C-17 and C-18, is less cytotoxic than amiaspochalasin E, which only has a C-18 hydroxyl. iomcworld.com Conversely, the C-7 hydroxyl group in compounds like aspochalasin L is linked to anti-HIV-1 integrase activity. iomcworld.com

Epoxy Moieties: An epoxide fused to the macrocycle, as seen in aspochalasin F and G, is a common structural feature, and its influence on bioactivity warrants deeper investigation. iomcworld.comkitasato-u.ac.jp

Substitutions: The addition of groups like methoxy (B1213986) or methylthio can significantly impact activity. For instance, aspochalasin V, which has a C-20 methylthio group and a C-7 hydroxyl, was found to be inactive, whereas its analog without the C-7 hydroxyl, aspochalasin W, showed cytotoxicity against cancer cell lines. iomcworld.comtdl.org

A summary of observed structure-activity relationships is presented below:

| Compound/Feature | Structural Modification | Observed Biological Activity/Impact |

| Amiaspochalasin D vs. E | Additional C-17 hydroxyl in D | Amiaspochalasin D is significantly less cytotoxic. iomcworld.com |

| Aspochalasin L | C-7 hydroxyl group | Inhibition of HIV-1 integrase activity. iomcworld.com |

| Aspochalasin V vs. W | C-7 hydroxyl group present in V | Aspochalasin V is inactive, while W is cytotoxic. iomcworld.comtdl.org |

| TMC-169 | Simple C-18 hydroxyl analog | Potent cytotoxicity against various cancer cell lines. iomcworld.com |

| Aspochalasin U | C-7 hydroxyl group | Moderate anti-TNFα activity. iomcworld.com |

Future SAR studies should involve the targeted synthesis of analog libraries to systematically probe the effects of functional group modifications at various positions (C-7, C-17, C-18, C-19, C-20, C-21) on a range of biological targets. iomcworld.comresearchgate.net

Investigation of Undiscovered Biological Activities

While aspochalasins are primarily known for their cytotoxic, antibacterial, and antiviral properties, their full biological potential is likely yet to be discovered. iomcworld.comontosight.ai Initial screenings have revealed a variety of activities, suggesting that these molecules interact with multiple cellular targets.

Known activities of Aspochalasin J and related compounds include:

Cytotoxicity: this compound has shown cytotoxic effects against HeLa human cervical adenocarcinoma cells with an IC50 value of 27.4 µM. researchgate.netrsc.org Other analogs, like TMC-169, exhibit potent cytotoxicity against a range of cancer cell lines including U937, Jurkat, and HL-60. iomcworld.com Aspochalasin M shows modest activity against HL-60 cells. medchemexpress.com

Antimicrobial Activity: Several aspochalasins demonstrate activity against Gram-positive bacteria. mdpi.com

Antiviral Activity: Aspochalasin L inhibits HIV-1 integrase. iomcworld.com Other analogs have shown anti-HIV activity. acs.org

Enzyme Inhibition: A screen identified aspochalasin B as an inhibitor of cysteine synthase in the parasite Entamoeba histolytica. frontiersin.org

Other Activities: Aspochalasin U has demonstrated anti-TNFα activity, and aspochalasin I has been identified as a melanogenesis inhibitor. iomcworld.comjmb.or.kr

Future research should employ broad-based phenotypic screening and target-based assays to explore novel therapeutic applications. Areas of interest could include anti-inflammatory, immunomodulatory, and neuroprotective activities, given the wide range of effects observed for the broader cytochalasan class. nih.gov The use of high-throughput screening of compound libraries against diverse biological targets will be essential in uncovering these undiscovered functions. frontiersin.org

Advancements in Total Synthesis and Diversification Strategies

The structural complexity of aspochalasins makes their total synthesis a significant chemical challenge. However, synthetic access is vital for confirming structures, enabling SAR studies, and producing analogs with improved properties. nih.govacs.org

Recent advancements have established viable synthetic routes. Key strategies include:

Diels-Alder Reactions: This reaction is often used to construct the characteristic isoindolone core of the molecule. acs.orgresearchgate.net

Macrocyclization: Ring-closing metathesis (RCM) or Horner-Wadsworth-Emmons (HWE) reactions are employed to form the large macrocyclic ring. researchgate.netthieme-connect.com

A notable achievement is the divergent synthesis of several aspochalasan natural products, including aspochalasin D and aspergillin PZ, from a common intermediate. researchgate.netthieme-connect.com This highlights the feasibility of a unified approach to generate multiple complex structures. The strategy often involves a "two-phase" biomimetic approach: first, the synthesis of a core skeleton, followed by late-stage oxidative functionalizations to produce the final, diverse natural products. chemrxiv.orgacs.org

Future efforts should aim to:

Improve Synthetic Efficiency: Develop more concise and scalable routes to key intermediates like aspochalasin B to facilitate broader analog synthesis. researchgate.netthieme-connect.com

Develop Diversification Methods: Create robust methods for late-stage functionalization, allowing for the rapid generation of a library of analogs from a common synthetic precursor. acs.org This will be critical for in-depth SAR exploration.

Biomimetic Synthesis: Further explore bio-inspired synthetic strategies, such as the Diels-Alder dimerization of monomers like aspochalasin B with epicoccine precursors, to access highly complex hetero-dimeric and -trimeric structures like the asperchalasines. researchgate.netresearchgate.netnih.gov

Integration of Multi-Omics Data for Mechanistic Elucidation

Understanding the precise mechanism of action of this compound and its analogs at a molecular level is crucial for their development as therapeutic agents. Integrating multi-omics data—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to these compounds.

While much is unknown about the specific mechanisms of aspochalasins, they are thought to elicit cytotoxic effects in a manner similar to other cytochalasans, which are known to target the actin cytoskeleton. iomcworld.comnih.gov However, the diversity of observed bioactivities suggests that other mechanisms are also at play. For example, some aspochalasins activate caspase-3 and induce PARP degradation, key events in apoptosis. iomcworld.com

A multi-omics approach would involve:

Treating relevant cell lines (e.g., cancer cells) with this compound.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression to identify pathways and cellular processes affected by the compound.

Proteomics: Quantifying changes in protein levels and post-translational modifications to pinpoint direct protein targets and downstream signaling effects.

Metabolomics: Measuring changes in cellular metabolite profiles to understand the metabolic consequences of compound treatment.

By integrating these datasets, researchers can build comprehensive models of this compound's mechanism of action, identify novel cellular targets, and potentially uncover biomarkers for predicting sensitivity or resistance.

Overcoming Challenges in Natural Product Production and Supply

A major bottleneck in the research and development of many natural products, including aspochalasins, is the challenge of producing sufficient quantities for extensive study. Production directly from the native fungal strains is often low-yielding and can be inconsistent. researchgate.net

Key challenges and future directions include:

Fermentation Optimization: Systematically optimizing culture conditions (e.g., media composition, temperature, aeration) for the native producing fungi, such as Aspergillus species, can enhance yields. researchgate.net The "One Strain, Many Compounds" (OSMAC) approach, which involves varying culture parameters, has proven effective in inducing the production of novel or known aspochalasins. nih.gov

Heterologous Expression: As mentioned, transferring the entire biosynthetic gene cluster into a high-producing, genetically tractable host is a promising strategy to ensure a reliable and scalable supply. researchgate.netmdpi.com This approach bypasses the difficulties of culturing the native, often slow-growing or fastidious, organisms.

Synthetic Biology and Metabolic Engineering: Engineering the host organism's metabolism to increase the supply of precursors (e.g., L-leucine and malonyl-CoA) for the aspochalasin biosynthetic pathway could further boost production titers. iomcworld.com

Total Synthesis Scalability: While currently a tool for research, refining total synthesis routes to be more scalable could eventually provide an alternative source for a specific high-value aspochalasin analog. researchgate.net

Addressing these supply challenges is fundamental to advancing this compound and its derivatives from laboratory curiosities to potential therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.